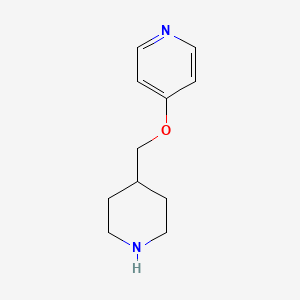
(S)-1-(2,3-Difluoro-4-methylphenyl)ethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(2,3-Difluoro-4-methylphenyl)ethanamine hydrochloride is a chiral amine compound characterized by the presence of two fluorine atoms and a methyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2,3-Difluoro-4-methylphenyl)ethanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 2,3-difluoro-4-methylbenzaldehyde.
Reductive Amination: The aldehyde is subjected to reductive amination using an appropriate amine source and a reducing agent such as sodium cyanoborohydride. This step yields the corresponding amine.
Resolution: The racemic mixture of the amine is then resolved into its enantiomers using chiral resolution techniques, such as chiral HPLC or crystallization with a chiral resolving agent.
Formation of Hydrochloride Salt: The final step involves converting the free base amine into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and large-scale chiral resolution techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2,3-Difluoro-4-methylphenyl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(S)-1-(2,3-Difluoro-4-methylphenyl)ethanamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-1-(2,3-Difluoro-4-methylphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets, leading to the desired biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(2,3-Difluoro-4-chlorophenyl)ethanamine hydrochloride
- (S)-1-(2,3-Difluoro-4-ethylphenyl)ethanamine hydrochloride
- (S)-1-(2,3-Difluoro-4-methoxyphenyl)ethanamine hydrochloride
Uniqueness
(S)-1-(2,3-Difluoro-4-methylphenyl)ethanamine hydrochloride is unique due to the specific arrangement of fluorine and methyl groups on the phenyl ring, which imparts distinct chemical and biological properties. The presence of fluorine atoms enhances its metabolic stability and binding affinity, making it a valuable compound in medicinal chemistry and other applications.
Properties
Molecular Formula |
C9H11F2N |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
(1S)-1-(2,3-difluoro-4-methylphenyl)ethanamine |
InChI |
InChI=1S/C9H11F2N/c1-5-3-4-7(6(2)12)9(11)8(5)10/h3-4,6H,12H2,1-2H3/t6-/m0/s1 |
InChI Key |
ANTSSDBMZGSREU-LURJTMIESA-N |
Isomeric SMILES |
CC1=C(C(=C(C=C1)[C@H](C)N)F)F |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(C)N)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 3-(((benzyloxy)carbonyl)amino)-[1,3'-biazetidine]-1'-carboxylate](/img/structure/B15131823.png)

![3H-Naphth[1,8-cd]isoxazole](/img/structure/B15131829.png)
![(2z)-3-[2-(4-Chlorophenyl)ethyl]-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B15131852.png)









